(Z)-6-((2-fluorobenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one
Description
(Z)-6-((2-Fluorobenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one is an aurone derivative, a class of compounds structurally characterized by a benzofuran-3(2H)-one core with a substituted benzylidene or heteroarylmethylene group at the C-2 position and alkoxy or hydroxyl groups at the C-6 position. This compound features a 2-fluorobenzyloxy group at C-6 and a furan-2-ylmethylene substituent at C-2. Aurones are known for their anticancer, antiviral, and antimicrotubule activities, often mediated by binding to tubulin’s colchicine site . The fluorine atom in the benzyloxy group enhances metabolic stability and lipophilicity, while the furan ring may contribute to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
(2Z)-6-[(2-fluorophenyl)methoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FO4/c21-17-6-2-1-4-13(17)12-24-15-7-8-16-18(10-15)25-19(20(16)22)11-14-5-3-9-23-14/h1-11H,12H2/b19-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXGCUCGPIWXAT-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-((2-fluorobenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring is introduced via a condensation reaction with a suitable aldehyde or ketone.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group is attached through an etherification reaction, where the hydroxyl group of the benzofuran core reacts with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(Z)-6-((2-fluorobenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(Z)-6-((2-fluorobenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (Z)-6-((2-fluorobenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Modifications
Aurones exhibit structure-activity relationships (SAR) sensitive to substitutions at C-2 and C-4. Below is a comparative analysis of key analogs:
Key Observations:
C-2 Modifications: Heteroaromatic substituents (e.g., pyridinyl, furanyl) enhance potency. 5b (pyridinyl) and the target compound (furan) show nanomolar IC50 values, suggesting heterocycles improve target engagement . Bulky groups (e.g., indole in 5a) improve selectivity for cancer cells over normal cells .
C-6 Modifications: Alkoxy groups (e.g., 2-fluorobenzyloxy, dichlorobenzyloxy) enhance lipophilicity and bioavailability. Fluorine and chlorine atoms improve metabolic stability and binding via halogen bonds .
Biological Activities :
- Anticancer : 5a and 5b inhibit tubulin polymerization, arresting the cell cycle in G2/M phase. The target compound’s fluorobenzyl group may similarly disrupt microtubule dynamics .
- Antiviral : The dimethoxy-substituted analog inhibits Marburg virus by interacting with NP, demonstrating structural versatility .
The target compound’s fluorine substitution may further reduce toxicity .
Physicochemical Properties:
- Melting Points : Analog 6y melts at 254.9–255.5°C, reflecting high crystallinity due to hydroxyl/methoxy groups . In contrast, 5b (dichlorobenzyloxy) melts at 153–155°C, suggesting less intermolecular hydrogen bonding .
- Synthetic Feasibility : High-yield syntheses (e.g., 6y at 86.2%) favor scalability, whereas low yields (e.g., 6x at 25.7%) limit practical use .
Biological Activity
(Z)-6-((2-fluorobenzyl)oxy)-2-(furan-2-ylmethylene)benzofuran-3(2H)-one is a synthetic organic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including preliminary findings, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzofuran core , a furan moiety , and a fluorobenzyl ether , which contribute to its unique properties. The systematic naming highlights the stereochemistry and functional groups that are crucial for its biological interactions.
Preliminary Biological Activity
Initial studies suggest that compounds similar to this compound exhibit various biological activities, including:
- Antioxidant Activity : Similar benzofuran derivatives have shown potential in scavenging free radicals.
- Anticancer Properties : Some analogs have demonstrated cytotoxic effects against cancer cell lines.
- Anti-inflammatory Effects : The structural features may confer anti-inflammatory properties, making it a candidate for further investigation.
Structure-Activity Relationships (SAR)
Understanding the relationship between the structure of this compound and its biological activity is crucial. The following table summarizes related compounds and their activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Methoxybenzofuran | Methoxy group on benzofuran | Antioxidant |
| 5-Fluorobenzofuran | Fluorine substitution on benzofuran | Anticancer |
| 7-Hydroxybenzofuran | Hydroxy group on benzofuran | Anti-inflammatory |
The unique combination of functional groups in this compound may lead to distinct biological activities not observed in structurally similar compounds.
Further research is needed to elucidate the specific mechanisms by which this compound exerts its biological effects. Interaction studies with biological targets will provide insights into its therapeutic potential. These studies typically involve:
- Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes.
- Cellular Assays : Investigating the effects on cell proliferation, apoptosis, and other cellular processes.
Case Studies
- In Vitro Studies : Preliminary in vitro assays have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent. Further investigations are required to determine the IC50 values and mechanisms involved.
- In Vivo Studies : There is an ongoing effort to assess the pharmacokinetics and bioavailability of this compound in animal models, which will help establish its efficacy and safety profile.
Future Directions
The promising preliminary data surrounding this compound underscores the need for further research, including:
- Optimization of Synthesis : Refining synthetic pathways to enhance yield and purity.
- Expanded Biological Testing : Conducting comprehensive assays to explore additional therapeutic applications, particularly in oncology and inflammation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
